![molecular formula C6H8O4S B2503368 2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2377036-30-9](/img/structure/B2503368.png)

2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

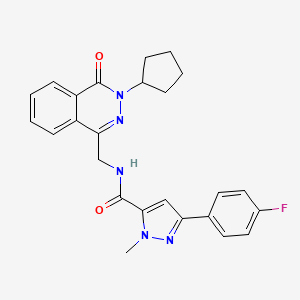

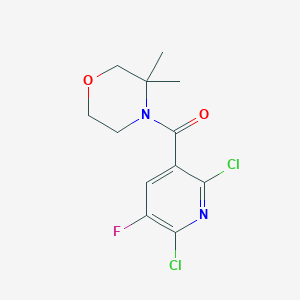

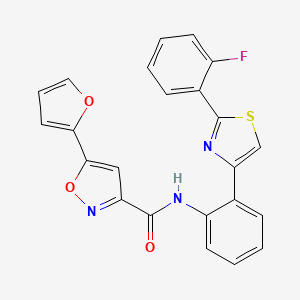

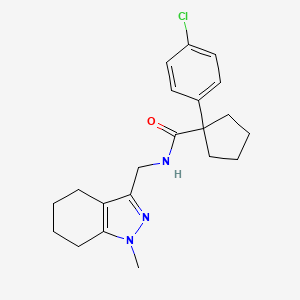

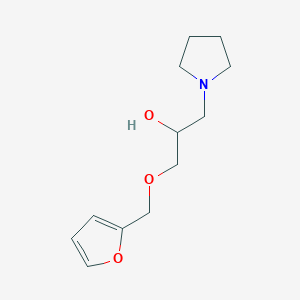

The compound "2,2-Dioxo-2lambda^6-thiabicyclo[2.1.1]hexane-4-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss related bicyclic compounds and their synthesis, which can provide insights into the chemistry of similar structures. For instance, the synthesis of LY354740, a bicyclic amino acid with anticonvulsant and anxiolytic properties, is described . Another related compound is a gamma-turn mimic synthesized to study its conformational properties .

Synthesis Analysis

The synthesis of related bicyclic compounds involves stereoselective methodologies. The Corey-Link reaction is a pivotal step in the synthesis of LY354740, which is used to create the amino acid stereogenic center . A modified Corey-Link reaction is also employed to achieve an enantiospecific synthesis of LY354740 from a sugar-derived cyclopentenone, resulting in a high enantiomeric excess (e.e. > 98%) . These methods highlight the importance of stereochemistry in the synthesis of bicyclic amino acids.

Molecular Structure Analysis

Structural analysis of these bicyclic compounds is crucial for understanding their biological activity. For the gamma-turn mimic, structural analysis was performed using ^1H NMR spectroscopy, and intramolecular hydrogen bonding was confirmed, which is essential for the mimicry of the gamma-turn . This type of analysis is indicative of the methods that would be used to study the molecular structure of "2,2-Dioxo-2lambda^6-thiabicyclo[2.1.1]hexane-4-carboxylic acid".

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound , but they do detail reactions for the synthesis of similar bicyclic amino acids. For example, the synthesis of LY354740 involves the reaction of a ketone with chloroform anion followed by reaction with sodium azide/DBU in methanol to give an azido ester . These reactions are indicative of the types of chemical transformations that might be relevant for synthesizing and modifying the structure of "2,2-Dioxo-2lambda^6-thiabicyclo[2.1.1]hexane-4-carboxylic acid".

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2,2-Dioxo-2lambda^6-thiabicyclo[2.1.1]hexane-4-carboxylic acid" are not discussed, the properties of LY354740 and the gamma-turn mimic provide a context for understanding similar compounds. LY354740's potent, selective, and orally active profile suggests that its physical properties are conducive to bioavailability . The gamma-turn mimic's conformational stability, as evidenced by intramolecular hydrogen bonding, is a physical property that contributes to its function . These properties are relevant when considering the design and application of bicyclic amino acids in a pharmaceutical context.

科学的研究の応用

Synthesis and Biological Activity

- This compound has been involved in the synthesis of various bioactive molecules. For instance, Pedregal and Prowse (2002) describe the synthesis of a fluoro derivative of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a potent and selective group 2 metabotropic glutamate receptor agonist with anticonvulsant and anxiolytic properties (Pedregal & Prowse, 2002).

Structural and Stereochemical Studies

- The compound has been used to study stereochemistry in chemical reactions. For example, Cameron et al. (1994) explored the stereochemistry of the Nametkin Shift in camphene-1-carboxylic acid, which provides insights into the stereochemical behavior of related compounds (Cameron et al., 1994).

- Stájer et al. (2004) investigated the reactions of levulinic acid with norbornane/ene amino acids and diamines, which involved the cyclization of di-endo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid, closely related to the compound (Stájer et al., 2004).

Potential Applications in Drug Design

- This compound has been explored for its potential as a β-lactamase inhibitor. Lange et al. (1985) discussed the synthesis of 4-carboxy-7,7-dichloro-2-thiabicyclo[3.2.0]heptan-6-ones, of interest as potential β-lactamase inhibitors, highlighting its relevance in antibiotic resistance research (Lange et al., 1985).

Chemical Structure Analysis

- Okazaki et al. (1988) conducted ab initio molecular orbital studies on the conformations of bicyclo[3.1.0]hexane derivatives, which contributes to understanding the structural properties of related compounds (Okazaki et al., 1988).

- Fukuyama et al. (1976) studied the molecular structures of 5-thiabicyclo[2.1.1]hexane and 7-thianorbornane by gas electron diffraction, providing detailed structural information relevant to similar compounds (Fukuyama et al., 1976).

Safety and Hazards

将来の方向性

The future directions for this compound and similar bicyclic structures involve expanding the toolbox of available bicyclic structures . There is a need for additional work to fully exploit the rich chemical space surrounding the [2.1.1] platform . This includes exploring new atom and exit-vector arrangements for [2.1.1] scaffolds .

特性

IUPAC Name |

2,2-dioxo-2λ6-thiabicyclo[2.1.1]hexane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4S/c7-5(8)6-1-4(2-6)11(9,10)3-6/h4H,1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCWAUKEPHYEPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CS2(=O)=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2503286.png)

![1-[(2,5-Dimethylphenyl)methyl]triazole](/img/structure/B2503293.png)

![Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2503297.png)

![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)